![molecular formula C6H10O4S B14573167 4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid CAS No. 61371-93-5](/img/structure/B14573167.png)
4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid
Description
4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid is a chemical compound with a unique structure that includes a hydroxyethyl group attached to a sulfanyl group, which is further connected to a 2-oxobutanoic acid backbone
Properties
CAS No. |
61371-93-5 |
---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
4-(2-hydroxyethylsulfanyl)-2-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4S/c7-2-4-11-3-1-5(8)6(9)10/h7H,1-4H2,(H,9,10) |
InChI Key |
SAJBOYDZJNEFHK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCO)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid typically involves the reaction of 2-oxobutanoic acid with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The ketone group in the 2-oxobutanoic acid can be reduced to form corresponding alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxyethyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, thereby altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide
- 4-[(2-Hydroxyethyl)sulfanyl]pyrimidine derivatives
Uniqueness
4-[(2-Hydroxyethyl)sulfanyl]-2-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications in research and industry.
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